molecular formula C11H22N2O8S2 B11965868 Propanamide,N'-(1-methyl-1,2-ethanediyl)bis[3-[(methylsulfonyl)oxy]- CAS No. 74764-67-3

Propanamide,N'-(1-methyl-1,2-ethanediyl)bis[3-[(methylsulfonyl)oxy]-

Katalognummer: B11965868
CAS-Nummer: 74764-67-3
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: YGRKHDWKPKMRKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methyl-12,12-dioxido-3,8-dioxo-11-oxa-12-thia-4,7-diazatridec-1-yl methanesulfonate is a complex organic compound with a unique structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-12,12-dioxido-3,8-dioxo-11-oxa-12-thia-4,7-diazatridec-1-yl methanesulfonate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include methanesulfonyl chloride, various amines, and oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-methyl-12,12-dioxido-3,8-dioxo-11-oxa-12-thia-4,7-diazatridec-1-yl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

6-methyl-12,12-dioxido-3,8-dioxo-11-oxa-12-thia-4,7-diazatridec-1-yl methanesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-methyl-12,12-dioxido-3,8-dioxo-11-oxa-12-thia-4,7-diazatridec-1-yl methanesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-methyl-12,12-dioxido-3,8-dioxo-11-oxa-12-thia-4,7-diazatridec-1-yl methanesulfonate shares structural similarities with other sulfonate-containing compounds, such as methanesulfonic acid and its derivatives.
  • Compounds with similar functional groups, such as sulfoxides and sulfones, also exhibit comparable chemical reactivity.

Uniqueness

The uniqueness of 6-methyl-12,12-dioxido-3,8-dioxo-11-oxa-12-thia-4,7-diazatridec-1-yl methanesulfonate lies in its specific combination of functional groups and its potential applications across multiple fields. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a compound of significant interest.

Eigenschaften

CAS-Nummer

74764-67-3

Molekularformel

C11H22N2O8S2

Molekulargewicht

374.4 g/mol

IUPAC-Name

[3-[2-(3-methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate

InChI

InChI=1S/C11H22N2O8S2/c1-9(13-11(15)5-7-21-23(3,18)19)8-12-10(14)4-6-20-22(2,16)17/h9H,4-8H2,1-3H3,(H,12,14)(H,13,15)

InChI-Schlüssel

YGRKHDWKPKMRKG-UHFFFAOYSA-N

Kanonische SMILES

CC(CNC(=O)CCOS(=O)(=O)C)NC(=O)CCOS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.